Distinct Methylene Spacer Confers Different Pharmacophore Geometry vs. Direct-Linked 3-Phenoxy Analog
The target compound contains a -CH2- methylene spacer between the piperidine ring and the phenoxy group, in contrast to the direct oxygen link found in the related compound 3-[2-(sec-Butyl)-4-chlorophenoxy]piperidine hydrochloride (CAS 1219972-71-0, molecular formula C15H23Cl2NO, MW 304.3 g/mol). This structural difference alters the ring-flexibility and electronic properties of the molecule, a feature known to critically impact binding affinity in monoamine neurotransmitter re-uptake inhibitor pharmacophores . The direct-linked analog is described as a 5-HT3 receptor agonist, while the target compound, with its methylene spacer, is specifically referenced within a patent context for monoamine re-uptake inhibition, indicating a potential shift in target selectivity profile solely due to the spacer alteration [1].
| Evidence Dimension | Molecular Framework Linkage |
|---|---|
| Target Compound Data | Methylene spacer (-CH2-) between 3-piperidine and 4-chlorophenoxy; MW 318.28 |
| Comparator Or Baseline | Direct oxygen linkage; 3-[2-(Sec-butyl)-4-chlorophenoxy]piperidine hydrochloride (CAS 1219972-71-0, MW 304.3) |
| Quantified Difference | Addition of one carbon atom (+CH2) and a molecular weight increase of 13.98 Da |
| Conditions | Structural analysis from CAS registry information and patent chemical series descriptions [1] |
Why This Matters
The methylene spacer is a critical design element in central nervous system drug design; its presence expands the accessible conformational space and can switch a compound from a 5-HT3 receptor agonist profile to a monoamine transporter inhibitor interaction, directly determining the suitability of the compound for different disease model studies.
- [1] US Patent US20110086880A1. Novel alkyl substituted piperidine derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Filed 2010. View Source
